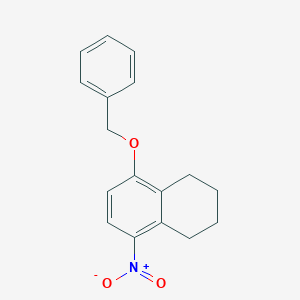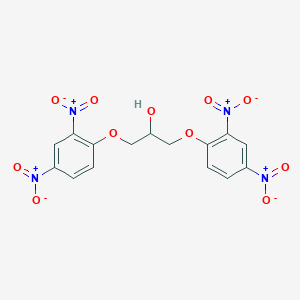![molecular formula C20H12F3N3OS2 B289923 4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B289923.png)
4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a pyrido-thieno-pyrimidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thienyl-substituted pyrimidine intermediate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves cyclization to form the dihydropyrido-thieno-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Its unique structure and potential pharmacological properties make it a promising lead compound for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound can be used in the development of new materials, such as polymers with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The thienyl and pyrido-thieno-pyrimidinone moieties can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: The parent compound.
3-(4-phenyl-2-thienyl)-N-(2-(trifluoromethyl)phenyl)-2-propenamide: A structurally similar compound with a different core structure.
4-(trifluoromethoxy)phenylboronic acid: Another trifluoromethylated compound with different functional groups.
Uniqueness
The uniqueness of 2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its combination of a trifluoromethyl group, a thienyl group, and a pyrido-thieno-pyrimidinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C20H12F3N3OS2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C20H12F3N3OS2/c21-20(22,23)11-9-12(13-7-4-8-28-13)24-19-14(11)15-16(29-19)18(27)26-17(25-15)10-5-2-1-3-6-10/h1-9,17,25H,(H,26,27) |
InChI-Schlüssel |
OGKSHIRFSHCNRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)


